L-Leucine tert-butyl ester hydrochloride
CAS No.: 2748-02-9
Cat. No.: VC21537905
Molecular Formula: C10H22ClNO2
Molecular Weight: 187,27*36,45 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 2748-02-9 |
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Molecular Formula | C10H22ClNO2 |
Molecular Weight | 187,27*36,45 g/mole |
IUPAC Name | [(2S)-4-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopentan-2-yl]azanium;chloride |
Standard InChI | InChI=1S/C10H21NO2.ClH/c1-7(2)6-8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t8-;/m0./s1 |
Standard InChI Key | RFUWRXIYTQGFGA-QRPNPIFTSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)OC(C)(C)C)[NH3+].[Cl-] |
SMILES | CC(C)CC(C(=O)OC(C)(C)C)[NH3+].[Cl-] |
Canonical SMILES | CC(C)CC(C(=O)OC(C)(C)C)[NH3+].[Cl-] |
Chemical Identification and Fundamental Properties
L-Leucine tert-butyl ester hydrochloride is a protected derivative of the amino acid L-Leucine. It exists as a white to almost white crystalline powder or crystal with several important chemical identifiers and physical properties.
Chemical Identification
Parameter | Specification |
---|---|
Chemical Name | L-Leucine tert-butyl ester hydrochloride |
Synonyms | (S)-tert-Butyl 2-amino-4-methylpentanoate hydrochloride, H-Leu-OtBu·HCl, L-leucine 1,1-dimethylethyl ester hydrochloride |
CAS Registry Number | 2748-02-9 |
Molecular Formula | C₁₀H₂₁NO₂·HCl (C₁₀H₂₂ClNO₂) |
Molecular Weight | 223.74 g/mol |
MDL Number | MFCD00038906 |
PubChem Substance ID | 125307393 |
Physical Properties
Property | Value |
---|---|
Physical State at 20°C | Solid |
Appearance | White to almost white powder or crystal |
Melting Point | 167°C |
Specific Rotation [α]²⁰ᴅ | +18.0 to +21.0° (C=2, EtOH) |
Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone |
Recommended Storage | Cool and dark place, below 15°C; inert atmosphere for long-term storage; freezer storage (below -20°C) for maximum stability |
The compound's specific rotation value serves as an important indicator of its optical purity, which is crucial for its applications in stereospecific reactions and pharmaceutical developments .
Chemical Structure and Synthesis
L-Leucine tert-butyl ester hydrochloride features a protected carboxyl group through tert-butyl esterification, which enhances stability during peptide synthesis while allowing selective deprotection under specific conditions.
Structure and Key Functional Groups
The compound consists of the L-Leucine amino acid backbone with a tert-butyl group protecting the carboxyl function. The amino group remains free in its protonated form as a hydrochloride salt, which enhances stability and solubility for various synthetic applications.
Synthesis Methods
L-Leucine tert-butyl ester hydrochloride is typically synthesized through the esterification of L-Leucine with tert-butanol under acidic conditions. In laboratory settings, it's frequently used in multi-step synthetic pathways as demonstrated in several research protocols .
One documented synthetic pathway involves:
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Alkylation of a precursor compound (such as 5-nitroindole) with methyl bromoacetate
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Hydrolysis to the corresponding acid intermediate using LiOH in dioxanes and water
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Coupling with L-Leucine tert-butyl ester using HBTU (O-benzotriazol-1-yl-N,N,N,N′-tetramethyluronium hexafluorophosphate) and triethylamine
In another documented procedure, L-Leucine tert-butyl ester hydrochloride was first converted to the free base form by washing with sodium carbonate solution before being used in a reaction with 2,4-dichloro-1,3,5-triazine derivatives .
Applications in Research and Industry
L-Leucine tert-butyl ester hydrochloride has found extensive applications across multiple scientific and industrial domains, primarily due to its utility in peptide synthesis and pharmaceutical research.
Peptide Synthesis
The compound serves as a fundamental building block in peptide synthesis, where the protected carboxyl group allows for selective peptide bond formation. Its importance in this field stems from:
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The ability to participate in directed coupling reactions without side reactions
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Compatibility with various coupling reagents including HBTU
Several recent studies have employed L-Leucine tert-butyl ester hydrochloride in the synthesis of bioactive peptides, demonstrating its continued relevance in contemporary research .
Pharmaceutical Research and Development
In pharmaceutical applications, the compound plays a significant role in:
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Development of drug formulations, particularly for creating stable delivery systems for amino acids
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Synthesis of pharmaceutical intermediates and biologically active compounds
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Research focused on metabolic pathways and disorders such as diabetes and obesity
A notable example includes its use in the synthesis of neurotensin-like non-peptide compounds, which have potential applications in neurological research .
Biochemical and Nutritional Applications
Beyond direct pharmaceutical applications, L-Leucine tert-butyl ester hydrochloride also contributes to:
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Protein synthesis studies essential for biochemistry research
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Development of nutrition supplements supporting muscle growth and recovery
Cosmetic Applications
The compound has found utility in cosmetic formulations, where its properties are leveraged to enhance skin health through:
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Improved hydration
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Enhanced skin texture
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Supporting essential protein synthesis in cosmetic formulations
Research Findings and Specific Studies
Several significant research studies have utilized L-Leucine tert-butyl ester hydrochloride, demonstrating its versatility and importance in chemical and pharmaceutical research.
Development of Neurotensin-like Compounds
Research published in the Journal of Medicinal Chemistry utilized L-Leucine tert-butyl ester hydrochloride as a key reagent in the synthesis of neurotensin-like non-peptide compounds. The synthetic pathway involved coupling the compound with 5-nitroindole-1-ylacetic acid using HBTU and triethylamine in dichloromethane .
The reaction proceeded with excellent yield (99%), demonstrating the compound's efficiency in coupling reactions. The product was later used in further transformations leading to the target bioactive compounds .
Activators of Pyruvate Kinase L/R
A study published in 2022 reported the synthesis of substituted bis-aminotriazines as activators of pyruvate kinase L/R. The research utilized L-Leucine tert-butyl ester hydrochloride in nucleophilic aromatic substitution reactions with 1,3,5-trichlorotriazine at -10°C in tetrahydrofuran .
The synthesis strategy involved:
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Formation of a nucleophilic aromatic substitution adduct
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Subsequent dimerization with trans-1,4-diaminocyclohexane in a one-pot process
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Further modifications to produce various analogs with different amino acids
Research on Fermented Food Peptides
A 2019 study published in Nature's npj Science of Food investigated pyroglutamyl leucine, a peptide in fermented foods, for its potential to attenuate certain biological activities. The research utilized L-Leucine tert-butyl ester hydrochloride (specifically referred to as H-Leu-OtBu·HCl) along with N-(tert-Butoxycarbonyl)-L-pyroglutamic acid in their analytical procedures .
Quality Specifications and Analytical Methods
Quality control of L-Leucine tert-butyl ester hydrochloride is essential for research and pharmaceutical applications. Common analytical methods and specifications include:
Analytical Method | Specification |
---|---|
Nonaqueous Titration | Minimum 98.0% |
Argentometric Titration | Minimum 98.0% |
Appearance Test | White to almost white powder or crystal |
Specific Rotation Measurement | +18.0 to +21.0° (C=2, EtOH) |
These specifications ensure the compound's suitability for sensitive research applications and pharmaceutical synthesis .
Parameter | Classification |
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Hazard Class | IRRITANT |
Safety Statements | 24/25 |
WGK Germany | 3 |
HS Code | 29224999 |
Size | Common Packaging |
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1g | Glass bottle with plastic insert |
5g | Glass bottle with plastic insert |
Bulk quantities | Available upon request for industrial applications |
The compound is typically supplied with a certificate of analysis confirming its purity and specifications .
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